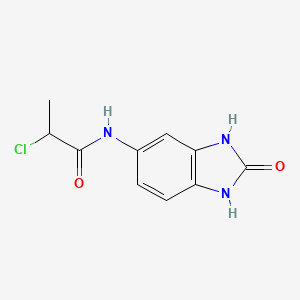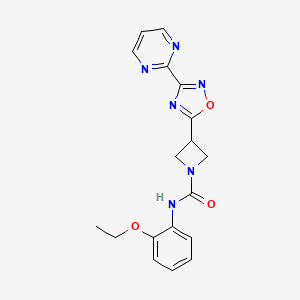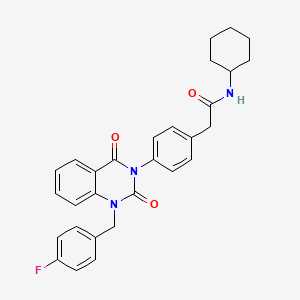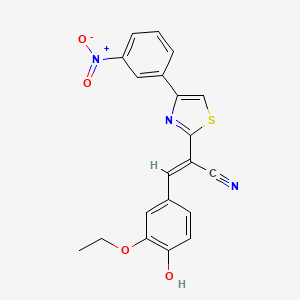
1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-difluorophenyl)-3-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)urea is a chemical compound that has shown potential in scientific research applications. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. There are also several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Substituent Effects and Complexation
- Research has shown that pyrid-2-yl ureas exhibit distinct conformational isomers influenced by substituent effects, which play a significant role in their ability to bind to cytosine through hydrogen bonding and complexation. The presence of electron-withdrawing substituents enhances these interactions, suggesting potential applications in nucleotide recognition and sensor technologies (Chia-Hui Chien et al., 2004).
Crystal Structure Analysis
- Crystallographic studies have provided insights into the structural aspects of related compounds, highlighting the importance of N—H⋯O hydrogen bonds and π–π interactions in forming stable molecular architectures. Such structural knowledge is crucial for designing new materials with desired properties (Seonghwa Cho et al., 2015).
Metallo-Supramolecular Assemblies
- The ability to equip metallo-supramolecular macrocycles with functional groups via pyridine-substituted urea ligands has been demonstrated, facilitating the formation of complexes that can be tuned for specific applications in catalysis, sensing, and molecular recognition (Ralf W. Troff et al., 2012).
Spectroscopic Characterization and DFT Studies
- Detailed spectroscopic characterization and density functional theory (DFT) studies on triazole compounds related to the query molecule have provided valuable insights into their electronic structures and potential for applications in materials science and optical technologies (Ersin Inkaya et al., 2013).
Anticancer Activity
- Synthesis and evaluation of derivatives have shown significant antiproliferative effects against various cancer cell lines, indicating potential therapeutic applications. The structural modifications and biological evaluations contribute to the development of new anticancer agents (Jian Feng et al., 2020).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(1-pyridin-4-yltriazol-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N6O/c16-12-2-1-3-13(17)14(12)20-15(24)19-8-10-9-23(22-21-10)11-4-6-18-7-5-11/h1-7,9H,8H2,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPRFSJCCDCCGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=CN(N=N2)C3=CC=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-((1-(benzo[b]thiophene-2-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2578359.png)

![N,1-dibenzyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578361.png)



![2,5-dichloro-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2578365.png)
![2-Methyl-4-[[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2578366.png)
![(2E)-N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-3-phenylprop-2-enamide](/img/structure/B2578367.png)

![4-[4-(trifluoromethyl)benzyl]-3,4-dihydro-1,4-benzoxazepin-5(2H)-one](/img/structure/B2578371.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2578373.png)
